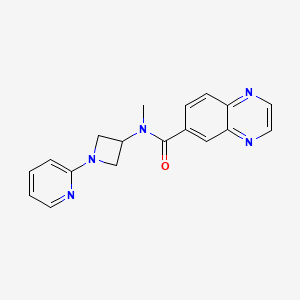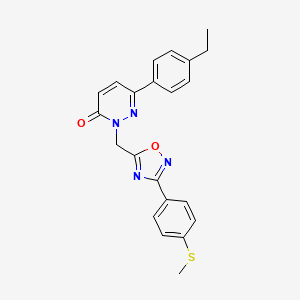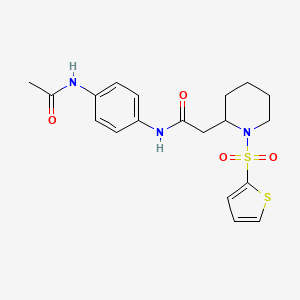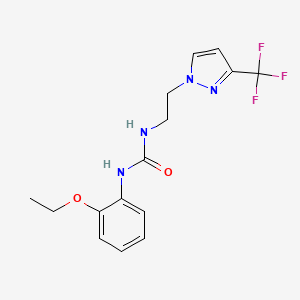
1-(2-ethoxyphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-ethoxyphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research. It is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in the development and activation of immune cells, and its inhibition has shown promising results in the treatment of various diseases, including cancer and autoimmune disorders.
Scientific Research Applications
Hydrogelation and Morphology Tuning
G. Lloyd and J. Steed (2011) explored the formation of hydrogels by a related urea compound, highlighting the impact of anions on the gels' rheology and morphology. This study underscores the utility of urea derivatives in creating materials with tunable physical properties, useful in biomedical applications like drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
Synthesis of Novel Derivatives
Research by Abdelrazek et al. (2010) and Nassar et al. (2015) focuses on synthesizing new chemical entities from urea derivatives, demonstrating their potential as scaffolds for developing novel pharmaceutical agents. These works contribute to the field of medicinal chemistry by offering new pathways for drug discovery (Abdelrazek et al., 2010); (Nassar et al., 2015).
Inhibition of MAP Kinase p38α
The work by Getlik et al. (2012) on N-pyrazole, N'-thiazole-ureas as potent inhibitors of p38α MAPK offers insights into the therapeutic applications of urea derivatives in treating inflammatory diseases. Their research into the structural design and biological evaluation of these compounds highlights the potential for developing new anti-inflammatory drugs (Getlik et al., 2012).
Antitumor Activities
Several studies, including those by Hu et al. (2018) and Vidaluc et al. (1995), have investigated the antitumor and antiacetylcholinesterase activities of urea derivatives, showcasing their potential in developing treatments for cancer and neurodegenerative diseases (Hu et al., 2018); (Vidaluc et al., 1995).
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2/c1-2-24-12-6-4-3-5-11(12)20-14(23)19-8-10-22-9-7-13(21-22)15(16,17)18/h3-7,9H,2,8,10H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZKWHYLPMISNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

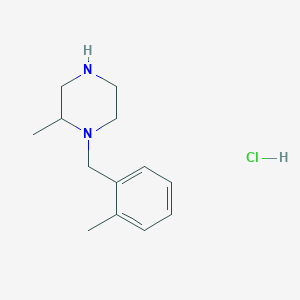

![(E)-4-(Dimethylamino)-N-[(6-methyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridin-3-yl)methyl]but-2-enamide](/img/structure/B2576007.png)
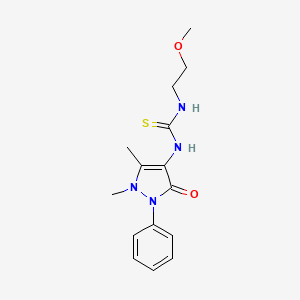
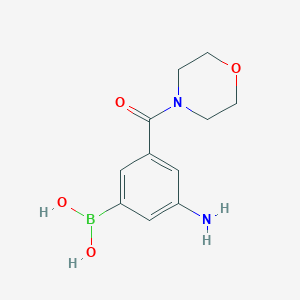
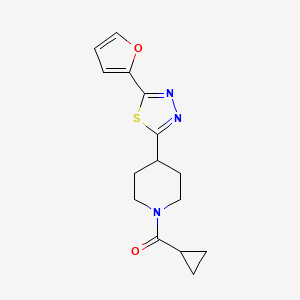

![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B2576018.png)


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzamide](/img/structure/B2576021.png)
